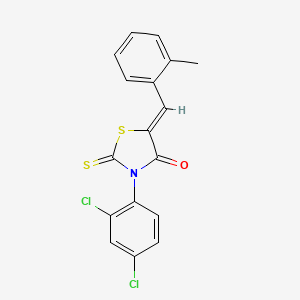
1-(2-hydroxy-2-methyl-3-buten-1-yl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-2-methyl-3-buten-1-yl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol, commonly known as muscone, is a naturally occurring organic compound. It is a macrocyclic ketone that has a musky odor and is found in the secretions of musk deer, muskrats, and other animals. Muscone has been used in the fragrance industry for many years due to its unique scent. In recent years, muscone has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The exact mechanism of action of muscone is not fully understood. However, research has shown that muscone may exert its therapeutic effects through a variety of mechanisms, including the modulation of inflammatory pathways, the inhibition of tumor cell growth, and the activation of neuroprotective pathways. Muscone may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Muscone has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, muscone has been shown to improve cardiac function by increasing myocardial contractility and reducing cardiac fibrosis.
実験室実験の利点と制限
Muscone has several advantages for use in laboratory experiments. It is a naturally occurring compound that can be synthesized in the laboratory. Muscone is also relatively stable and has a long shelf life. However, muscone is a complex molecule that requires careful control of reaction conditions and purification methods to obtain a pure product. Additionally, muscone has a strong musky odor that can be difficult to remove from laboratory equipment and may interfere with other experiments.
将来の方向性
There are several potential future directions for research on muscone. One area of research is the development of muscone-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of muscone-based therapies for the treatment of cardiovascular disease. Additionally, research on the mechanism of action of muscone may lead to the development of new drugs with similar therapeutic properties.
合成法
Muscone can be synthesized through a variety of methods, including the oxidation of muscone precursors, such as tetrahydro-2-naphthol and tetrahydro-3-methyl-2-naphthol. Another method involves the catalytic hydrogenation of muscone precursors, such as muscol or muscone epoxide. The synthesis of muscone is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure product.
科学的研究の応用
Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that muscone has anti-inflammatory, anti-tumor, and anti-oxidant properties. Muscone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, muscone has been shown to improve cardiac function and may be useful in the treatment of cardiovascular disease.
特性
IUPAC Name |
1-(2-hydroxy-2-methylbut-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-7-17(4,20)13-15-18(5)11-8-10-16(2,3)14(18)9-12-19(15,6)21/h7,14-15,20-21H,1,8-13H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVNKCNBDAITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CC(C)(C=C)O)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4932743.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)

![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)
